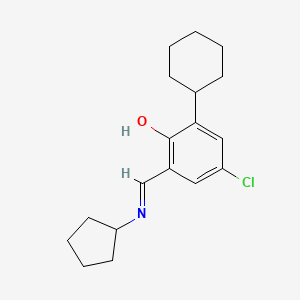
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine, also known as 5-chloro-3-cyclohexylsalicylidene-cyclopentylamine or 5-Cl-3-CHSA-CP, is a cyclic amine that is used in scientific research as a reagent or catalyst in a variety of reactions. It is a versatile compound that can be used to synthesize a number of compounds and has a variety of applications in the field of chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with cyclopentylamine in the presence of a catalyst.
Starting Materials
5-chloro-3-cyclohexylsalicylaldehyde, cyclopentylamine, catalyst
Reaction
Step 1: Dissolve 5-chloro-3-cyclohexylsalicylaldehyde in a suitable solvent., Step 2: Add cyclopentylamine to the solution and stir., Step 3: Add a catalyst to the reaction mixture and heat under reflux., Step 4: Monitor the progress of the reaction using TLC or other suitable analytical techniques., Step 5: Once the reaction is complete, cool the mixture and isolate the product by filtration or other suitable methods., Step 6: Purify the product by recrystallization or other suitable methods.
Aplicaciones Científicas De Investigación
5-Cl-3-CHSA-CP is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. It is also used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 5-Cl-3-CHSA-CP is used as a reagent in the synthesis of organic materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Cl-3-CHSA-CP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between molecules. This catalytic activity is thought to be responsible for its use as a catalyst in the synthesis of a variety of compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Cl-3-CHSA-CP are not fully understood. However, it is believed that the compound may have some antioxidant activity, as well as some anti-inflammatory and anti-cancer properties. In addition, it is thought to have some antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Cl-3-CHSA-CP in laboratory experiments is that it is a relatively stable compound and can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. The main limitation of the compound is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for research into 5-Cl-3-CHSA-CP. These include further investigations into the compound's mechanism of action and biochemical and physiological effects. In addition, further research could be done into the synthesis and use of the compound in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. Finally, further research could be done into the use of the compound as a catalyst in a variety of reactions.
Propiedades
IUPAC Name |
4-chloro-2-cyclohexyl-6-(cyclopentyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c19-15-10-14(12-20-16-8-4-5-9-16)18(21)17(11-15)13-6-2-1-3-7-13/h10-13,16,21H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKHLVUJJJAWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

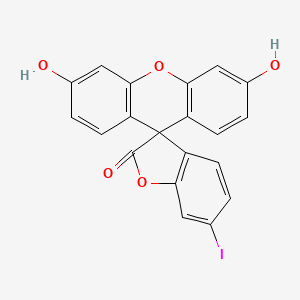
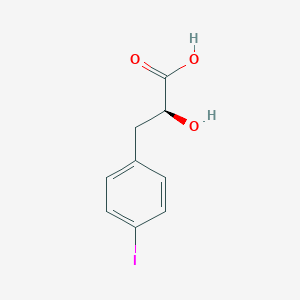
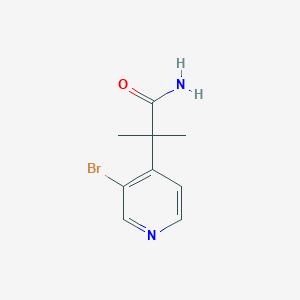
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
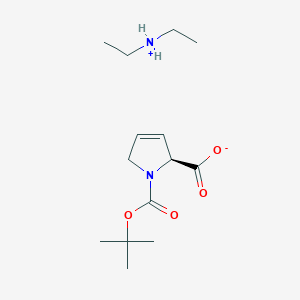
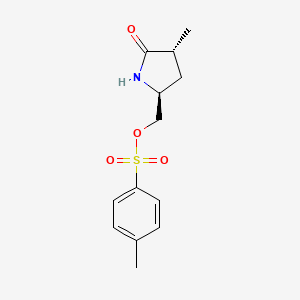
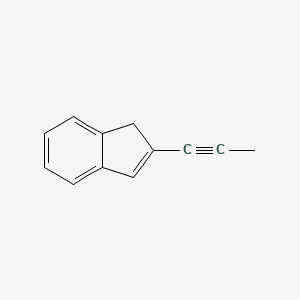
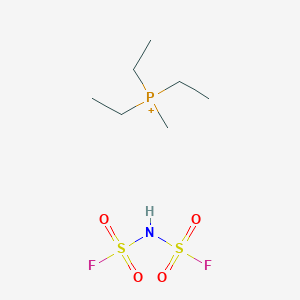
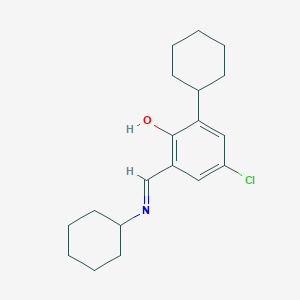
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
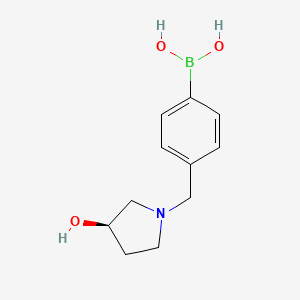
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
iridium(III), min. 98%](/img/structure/B6296068.png)